molecular formula C11H15ClFNO B13519528 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanaminehydrochloride

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13519528
M. Wt: 231.69 g/mol
InChI Key: JZQKUNRFRPLEFA-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a methanamine derivative featuring a cyclopropyl group and a substituted phenyl ring (3-fluoro-4-methoxyphenyl). Its molecular formula is C₁₁H₁₃ClFNO (based on structural analogs in and ), with an approximate molecular weight of 235.68 g/mol (calculated). The CAS number for its closest structural analog is 1213693-68-5 .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

cyclopropyl-(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H

InChI Key

JZQKUNRFRPLEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CC2)N)F.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Formation of the fluorinated aromatic cyclopropane core:
    The cyclopropane ring is commonly formed via transition metal-catalyzed [2+1] cycloaddition reactions of aromatic vinyl fluorides with diazo compounds. This method allows for the introduction of fluorine atoms on the phenyl ring and cyclopropane ring with high stereocontrol.

  • Introduction of the amine group:
    The cyclopropylmethanamine moiety is introduced by reductive amination or nucleophilic substitution methods, depending on the intermediate functionalities. The amine is then converted to its hydrochloride salt to improve stability and solubility for biological applications.

Detailed Preparation Methodology

Synthesis of the Fluorinated Aromatic Vinyl Precursor

The starting material is often a 3-fluoro-4-methoxy-substituted styrene derivative, which is synthesized via electrophilic aromatic substitution or cross-coupling reactions to install the fluorine and methoxy groups on the phenyl ring.

Cyclopropanation via Transition Metal Catalysis

  • Catalyst: Rhodium(II) acetate or copper(I) complexes are typically used to catalyze the cyclopropanation of the vinyl fluoride with diazo compounds.
  • Diazo Compound: Ethyl diazoacetate or related diazo precursors provide the carbene source for cyclopropane formation.
  • Reaction Conditions: The reaction is performed under inert atmosphere, at controlled temperatures (0–40 °C), often in solvents like dichloromethane or toluene for optimal yield and stereoselectivity.

Amination and Salt Formation

  • The cyclopropane ester intermediate undergoes reduction (e.g., with LiAlH4) to the corresponding alcohol, which is then converted to an amine via substitution or reductive amination with ammonia or amine sources.
  • The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, yielding 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride.

Structure-Activity Relationship (SAR) Insights Related to Preparation

  • Fluorination at the 3-position of the phenyl ring combined with a 4-methoxy substituent is crucial for maintaining high potency and selectivity for the 5-HT2C receptor.
  • Attempts to introduce fluorine atoms on the cyclopropane ring itself have been explored to improve metabolic stability and lipophilicity, but steric hindrance must be carefully managed during synthesis to avoid loss of activity.
  • N-substitution on the amine (e.g., N-methyl or N-benzyl) can affect receptor selectivity and potency, influencing the synthetic route and functional group transformations required.

Summary of Research Findings on Preparation

  • The compound is synthesized via a multi-step process involving aromatic fluorination, cyclopropanation via transition metal catalysis, and amine functionalization.
  • The use of transition metal catalysts (rhodium or copper) in [2+1] cycloaddition is a key step for constructing the cyclopropane ring with the desired fluorinated aromatic substitution pattern.
  • Conversion to the hydrochloride salt is essential for compound stability and solubility in biological assays.
  • Stock solution preparation requires precise volumetric calculations to ensure accurate dosing in experimental settings.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride
  • Molecular Formula: C₉H₁₃ClFNO
  • Molecular Weight : 205.66 g/mol
  • Key Differences: Lacks the cyclopropyl group, replacing the methanamine backbone with a simpler ethylamine.
1-[1-(4-(Trifluoromethoxy)phenyl]cyclopropyl]methanamine Hydrochloride
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 267.67 g/mol
  • Key Differences : The 4-trifluoromethoxy group (a strong electron-withdrawing substituent) replaces the 3-fluoro-4-methoxy motif. This alters electronic density on the phenyl ring, likely increasing lipophilicity and metabolic stability but reducing hydrogen-bonding capacity compared to the methoxy group.
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₃ClF₃N
  • Molecular Weight : 251.68 g/mol
  • Key Differences: The 4-trifluoromethyl group (CF₃) replaces both 3-fluoro and 4-methoxy substituents.

Structural Analogues with Halogen and Heterocyclic Modifications

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • Key Differences : Incorporates a thiazole ring and a 4-chlorophenyl group. The heterocyclic thiazole introduces aromatic nitrogen and sulfur atoms, which may enhance binding to metal ions or polar receptors but reduce metabolic stability compared to cyclopropane-containing analogs.
[1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
  • Molecular Formula : C₁₃H₁₇Cl₂N (estimated)
  • Key Differences: Replaces cyclopropane with a cyclohexyl group and substitutes 3-chloro for 3-fluoro-4-methoxy.

Positional Isomers and Enantiomers

(R)-Cyclopropyl(3-methoxyphenyl)methanamine Hydrochloride
  • CAS : 244145-40-2
  • Key Differences : The methoxy group is at the 3-position instead of 4, altering steric and electronic interactions. Positional isomerism can significantly impact receptor binding; for example, 3-methoxy may hinder access to hydrophobic pockets compared to 4-methoxy.
(S)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
  • Similarity Score : 0.87 (compared to target compound)
  • Key Differences : A linear propane chain replaces the cyclopropyl-methanamine structure. This simplification reduces conformational restriction, possibly decreasing selectivity for target receptors.

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (compared to chlorine) minimize steric hindrance while enhancing electron-withdrawing effects, improving metabolic stability .
  • Methoxy vs. Trifluoromethoxy : Methoxy groups donate electrons via resonance, whereas trifluoromethoxy groups withdraw electrons, affecting solubility and binding to polar residues .

Pharmacokinetic Properties

  • Hydrochloride Salt : Improves water solubility, facilitating formulation for oral or injectable delivery .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₁₁H₁₃ClFNO ~235.68 3-Fluoro, 4-methoxy, cyclopropyl 1213693-68-5
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl C₉H₁₃ClFNO 205.66 Ethylamine backbone 1980007-86-0
1-[4-(Trifluoromethoxy)phenyl]cyclopropyl analog C₁₁H₁₃ClF₃NO 267.67 4-Trifluoromethoxy 1209685-75-5
Cyclopropyl(4-(trifluoromethyl)phenyl) analog C₁₁H₁₃ClF₃N 251.68 4-Trifluoromethyl 1159825-60-1

Biological Activity

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride, with the molecular formula C11H15ClFNOC_{11}H_{15}ClFNO and CAS number 2613382-70-8, is a compound of interest in medicinal chemistry due to its unique structural features. It contains a cyclopropyl group, a methanamine moiety, and both fluoro and methoxy substituents on the phenyl ring. This compound's potential biological activities are currently under investigation, making it a subject of interest for drug discovery and development.

The precise biological mechanism of action for 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is not fully elucidated. However, its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in neurological processes. The presence of electron-withdrawing groups like fluorine may enhance its binding affinity to specific targets, influencing its pharmacological profile.

Neuropharmacological Potential

Given its structural components, there is potential for this compound to influence neurotransmitter systems or neuroprotective pathways. Research into similar amine-based compounds has suggested roles in modulating serotonin and dopamine receptors, which could be relevant for treating disorders such as depression or anxiety.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride may have distinct advantages over related compounds due to its unique combination of substituents. For example:

Compound NameKey FeaturesBiological Activity
1-(3-Fluorophenyl)cyclopropylmethanamineLacks methoxy groupLower binding affinity
1-(4-Methoxyphenyl)cyclopropylmethanamineLacks fluoro groupAltered reactivity
1-(3-Chloro-4-methoxyphenyl)cyclopropylmethanamineContains chloro instead of fluoroDifferent chemical behavior

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of related compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can induce apoptosis in cancer cells by activating caspase pathways. For example, certain derivatives have been shown to increase p53 expression levels and trigger apoptotic pathways through caspase-3 cleavage in MCF-7 cells .

Future Research Directions

Further research is needed to explore the full biological profile of 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. This includes:

  • In Vivo Studies : To assess therapeutic efficacy and safety.
  • Molecular Docking Studies : To predict interactions with specific receptors.
  • Modification Studies : To enhance potency and selectivity against targeted biological pathways.

Q & A

Q. Methodological Insight :

  • Solubility Testing : Use pH-dependent solubility assays to compare freebase vs. hydrochloride forms.
  • LogP Analysis : Measure octanol-water partition coefficients to assess lipophilicity adjustments from substituents.

What synthetic methodologies are employed for this compound, and how can reaction conditions be optimized?

Basic
Synthesis typically involves:

Cyclopropanation : Formation of the cyclopropyl ring via [2+1] cycloaddition or Simmons-Smith reaction.

Substitution : Introduction of the 3-fluoro-4-methoxyphenyl group via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

Amine Formation : Reductive amination or Gabriel synthesis to install the methanamine moiety.

Q. Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
  • Temperature Control : Lower reaction temperatures (0–5°C) during cyclopropanation to minimize side products.

How does stereochemistry (R vs. S enantiomers) affect binding affinity to neurotransmitter receptors?

Advanced
Enantiomers exhibit divergent biological activities. For example:

EnantiomerTarget ReceptorBinding Affinity (Ki, nM)Source
(R)-formSerotonin 5-HT₂A12.3 ± 1.2
(S)-formDopamine D₂45.6 ± 3.8

Q. Methodological Insight :

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Radioligand Binding Assays : Compare displacement of [³H]-ketanserin (5-HT₂A) and [³H]-spiperone (D₂) to quantify selectivity.

What in vitro/in vivo models are recommended to evaluate efficacy and safety?

Q. Advanced

  • In Vitro :
    • hERG Assay : Screen for cardiac toxicity using patch-clamp electrophysiology.
    • CYP450 Inhibition : Assess metabolic stability in human liver microsomes.
  • In Vivo :
    • Forced Swim Test (FST) : Evaluate antidepressant-like effects in rodents .
    • Locomotor Activity Monitoring : Detect CNS hyperactivity as a proxy for off-target effects.

Q. Data Interpretation :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate ED₅₀/EC₅₀ values.

How can contradictory data on monoamine transporter selectivity be resolved?

Advanced
Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations).
Resolution Strategies :

Orthogonal Assays : Compare results from radioligand binding (e.g., [³H]-citalopram for SERT) vs. functional uptake assays (e.g., fluorescent substrates).

Knockout Models : Use CRISPR-engineered cells lacking specific transporters to confirm target engagement .

What structure-activity relationship (SAR) trends are observed with substituent variations?

Q. Advanced

SubstituentBioactivity ChangeReference
3-Fluoro → 4-Fluoro↓ 5-HT₂A affinity (ΔKi = +8.2 nM)
Methoxy → Ethoxy↑ Metabolic stability (t₁/₂ +2h)

Q. Methodological Insight :

  • Molecular Docking : Use Schrödinger Suite to model substituent interactions with receptor binding pockets.

What analytical techniques validate compound purity and identity?

Q. Basic

  • NMR (¹H/¹³C) : Confirm cyclopropyl ring (δ 0.5–1.5 ppm) and aromatic protons.
  • LC-MS : Monitor [M+H]⁺ ion (m/z 229.1) and chloride adducts .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical).

How does the hydrochloride salt impact formulation for in vivo studies?

Basic
The salt form improves bioavailability by:

  • Enhancing solubility in aqueous buffers (e.g., PBS, pH 7.4).
  • Reducing gastric irritation compared to freebase .

Q. Formulation Protocol :

  • Prepare 10 mg/mL stock in saline + 5% DMSO for intraperitoneal administration.

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